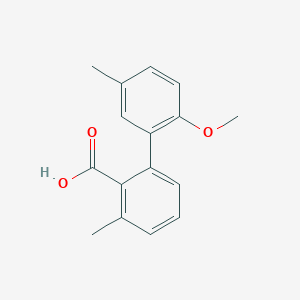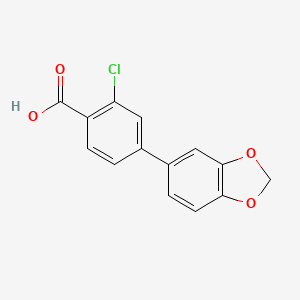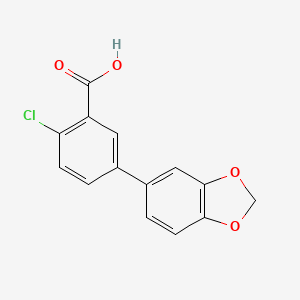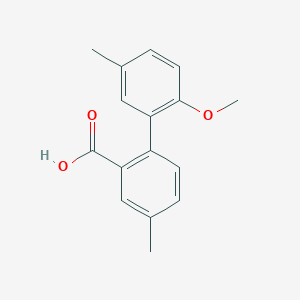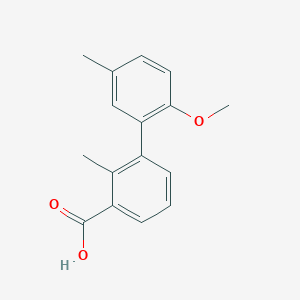
3-(2-Methoxy-5-methylphenyl)-2-methylbenzoic acid, 95%
説明
3-(2-Methoxy-5-methylphenyl)-2-methylbenzoic acid, or 3-MMP-2-MBA, is an organic compound with a molecular formula of C13H14O2. It is a white crystalline solid, soluble in most organic solvents, and is used in a variety of research applications. 3-MMP-2-MBA is a versatile compound with both biochemical and physiological effects, as well as numerous applications in scientific research.
科学的研究の応用
3-MMP-2-MBA has numerous applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds, including pharmaceuticals. It is also used as a catalyst in organic reactions and as a starting material for the synthesis of other organic compounds. Additionally, 3-MMP-2-MBA has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of enzyme inhibition.
作用機序
The mechanism of action of 3-MMP-2-MBA is not fully understood. However, it is believed to interact with various enzymes and proteins, inhibiting their activity and altering their structure. It is also thought to interact with the cell membrane, affecting its permeability and altering the cell’s ability to absorb and release molecules.
Biochemical and Physiological Effects
3-MMP-2-MBA has been shown to have numerous biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of enzyme inhibition. It has also been used to study the effects of inflammation and the role of inflammation in diseases such as cancer and Alzheimer’s. Additionally, 3-MMP-2-MBA has been used to study the effects of certain drugs on the body and to investigate the mechanisms of drug action.
実験室実験の利点と制限
The main advantage of using 3-MMP-2-MBA in laboratory experiments is its versatility. It can be used in a variety of applications and can be synthesized relatively easily. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic and must be handled with care. It should not be ingested or inhaled and should be stored in a well-ventilated area.
将来の方向性
The future of 3-MMP-2-MBA in scientific research is promising. Further research is needed to fully understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore its potential applications in drug discovery and development, as well as its potential use in the treatment of diseases such as cancer and Alzheimer’s. Finally, further research is needed to investigate the mechanisms of action and the potential side effects of the compound.
合成法
3-MMP-2-MBA can be synthesized in a laboratory setting via a multi-step process. The first step involves the condensation of 2-methylbenzoic acid and 5-methyl-2-methoxyphenol in the presence of an acid catalyst. This reaction results in the formation of the desired compound, 3-MMP-2-MBA. The product can then be purified using column chromatography.
特性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-7-8-15(19-3)14(9-10)12-5-4-6-13(11(12)2)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCGUSLXMCYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689940 | |
| Record name | 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-60-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-2,5′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












